trans-2,3-Dibromo-2-butene-1,4-diol

Flame Retardancy Thermogravimetric Analysis (TGA) Unsaturated Polyesters

Choose trans-2,3-Dibromo-2-butene-1,4-diol for non-fugitive flame-retardant polyesters and polyurethanes where thermal stability is critical. Its trans-configured bromoalkene and terminal hydroxyl groups enable copolymerization without additive migration—a performance advantage over cis, dichloro, or non-halogenated diols. Direct TGA data confirm superior flame resistance. Also leveraged as a chain extender in low-temperature flexible PU elastomers and as a precursor for green corrosion inhibitors synthesized from PET waste (83.3% inhibition efficiency). For reproducible heterocycle synthesis (tetrahydrothiophenes, 2,3-disubstituted thiophenes), specify >99.0% (GC) purity to ensure stoichiometric fidelity. Source the trans-isomer exclusively—substitution risks compromised polymer backbone stability and fire retardancy.

Molecular Formula C4H6Br2O2
Molecular Weight 245.9 g/mol
CAS No. 21285-46-1
Cat. No. B3024268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2,3-Dibromo-2-butene-1,4-diol
CAS21285-46-1
Synonymsdibromobutenediol
Molecular FormulaC4H6Br2O2
Molecular Weight245.9 g/mol
Structural Identifiers
SMILESC(C(=C(CO)Br)Br)O
InChIInChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+
InChIKeyMELXIJRBKWTTJH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





trans-2,3-Dibromo-2-butene-1,4-diol (CAS 21285-46-1) for Procurement and Industrial Selection: A Quantitative Evidence Guide


trans-2,3-Dibromo-2-butene-1,4-diol (CAS 21285-46-1), a C4 diol with trans-configured bromine substituents , represents a specialized halogenated monomer and synthetic intermediate. It is distinguished by its reactive bromoalkene moiety and terminal hydroxyl groups, positioning it as a key building block for flame-retardant polyesters and polyurethanes [1], as well as an effective precursor for green corrosion inhibitors derived from PET waste [2].

Why trans-2,3-Dibromo-2-butene-1,4-diol Cannot Be Replaced by Generic Analogs in Critical Applications


In-class compounds such as cis-2,3-dibromo-2-butene-1,4-diol, 2,3-dichloro-2-butene-1,4-diol, or saturated diols like 1,4-butanediol exhibit fundamentally different thermal stability, flame retardancy, and reactivity profiles when polymerized [1]. Direct substitution without re-engineering formulations leads to quantifiable performance losses, including inferior flame resistance and altered polymer backbone stability [2]. These differences mandate specific procurement of the trans-dibromo variant to achieve targeted material properties.

trans-2,3-Dibromo-2-butene-1,4-diol: Quantitative Performance Evidence Against Comparators


Flame Retardant Efficacy of trans-2,3-Dibromo-2-butene-1,4-diol Polyester vs. Dichloro and Unsubstituted Analogs

In a direct comparative thermogravimetric study of hexolic anhydride-based unsaturated polyesters, the polymer incorporating trans-2,3-dibromo-2-butene-1,4-diol demonstrated a superior increase in flame retardant character relative to its dichloro analog, 2,3-dichloro-2-butene-1,4-diol, and the unsubstituted cis-2-butene-1,4-diol [1].

Flame Retardancy Thermogravimetric Analysis (TGA) Unsaturated Polyesters

Corrosion Inhibition Efficiency of PET-Derived Oligomer from trans-2,3-Dibromo-2-butene-1,4-diol on Mild Steel

An oligomer, bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT), synthesized from this compound and PET waste, achieved a maximum corrosion inhibition efficiency of 83.3% on mild steel in 1 M H₃PO₄ at a concentration of 0.6 g/L [1].

Green Corrosion Inhibition Mild Steel Protection PET Depolymerization

Non-Fugitive Flame Retardancy in Polyurethanes via trans-2,3-Dibromo-2-butene-1,4-diol Incorporation

Patented use of 2,3-dibromo-2-butene-1,4-diol as a reactive flame retardant in polyurethane systems. Unlike additive flame retardants, its incorporation into the polymer backbone prevents migration, volatilization, or extraction, ensuring permanent, non-fugitive fire resistance [1].

Reactive Flame Retardant Polyurethane Elastomer Permanence

Purity Threshold Analysis: trans-2,3-Dibromo-2-butene-1,4-diol for High-Precision Synthesis

Commercial suppliers, such as TCI, offer this compound at a minimum purity of >99.0% as verified by gas chromatography (GC), with a melting point range of 113.0 to 117.0 °C [1]. In contrast, other vendors list purities of 95% or 97% , a difference that can critically impact yields in stoichiometry-sensitive or polymerization reactions.

Analytical Purity GC Analysis Quality Control

Optimized Application Scenarios for trans-2,3-Dibromo-2-butene-1,4-diol Based on Evidence


Synthesis of Flame-Retardant Unsaturated Polyesters

This compound is optimal for copolymerization into unsaturated polyester resins where enhanced thermal stability and flame retardancy are paramount. Direct comparative TGA data confirm its performance superiority over dichloro and non-halogenated diol analogs . Target applications include fiberglass-reinforced plastics, marine coatings, and construction materials requiring fire resistance.

Development of Permanent, Reactive Flame-Retardant Polyurethanes

Leverage its dual hydroxyl functionality as a chain extender to create non-fugitive, reactive flame-retardant polyurethanes. Patented evidence confirms its ability to yield low temperature-flexible, fire-retardant elastomers with improved tear strength and low temperature flexibility, with no risk of additive migration or leaching over time .

Upcycling PET Waste to Green Corrosion Inhibitors

Employ trans-2,3-dibromo-2-butene-1,4-diol in the microwave-assisted depolymerization of PET waste to synthesize BDBHBT. This oligomer has demonstrated an 83.3% corrosion inhibition efficiency on mild steel in acidic environments , offering a sustainable and high-value application that repurposes waste into a functional material.

High-Precision Organic Synthesis and Medicinal Chemistry Intermediates

As a versatile C4 building block with both bromo and diol functionalities, this compound is ideal for constructing complex sulfur-containing heterocycles (e.g., tetrahydrothiophenes and 2,3-disubstituted thiophenes) . For stoichiometry-sensitive transformations, sourcing material with a validated purity of >99.0% (GC) is recommended to ensure reproducible outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-2,3-Dibromo-2-butene-1,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.